molecular formula C16H21NO B3091624 N-Desmethyl Dextrorphan-d3 CAS No. 1217855-99-6

N-Desmethyl Dextrorphan-d3

Cat. No. B3091624
CAS RN: 1217855-99-6
M. Wt: 246.36 g/mol
InChI Key: IYNWSQDZXMGGGI-IKZWUOANSA-N
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Description

N-Desmethyl Dextrorphan-d3 is a compound with a complex chemical structure. It is derived from dextrorphan, which itself is a metabolite of dextromethorphan—a common cough suppressant. The “d3” in its name indicates that it contains three deuterium atoms, which are heavy isotopes of hydrogen. These isotopic substitutions are often used in pharmacokinetic studies to track drug metabolism and interactions .


Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with dextromethorphan and selectively remove the methyl group to obtain dextrorphan. Subsequently, deuterium atoms are introduced at specific positions to create this compound. The synthesis process requires expertise in organic chemistry and access to specialized reagents .


Molecular Structure Analysis

The molecular formula of this compound is C24H24D3NO3 , with a molecular weight of approximately 380.49 g/mol . Its structure includes a pyridoindole core, which plays a crucial role in its pharmacological properties. The deuterium substitutions alter its mass and may impact its interactions with enzymes and receptors.

Mechanism of Action

N-Desmethyl Dextrorphan-d3 likely shares some pharmacological properties with dextrorphan. As a metabolite of dextromethorphan, it may interact with NMDA receptors, affecting glutamate neurotransmission. Further studies are needed to elucidate its precise mechanism of action, especially considering its deuterium substitutions .

Safety and Hazards

  • Drug Interactions : N-Desmethyl Dextrorphan-d3 may interact with enzymes (e.g., CYP2D6) and other drugs. The study mentioned earlier suggests it is a strong CYP2D6 inhibitor .
  • Adverse Effects : No severe or serious adverse effects were reported in the clinical trial .

properties

IUPAC Name

3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNWSQDZXMGGGI-IKZWUOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675806
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217855-99-6, 873691-34-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Dextrorphan-d3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
N-Desmethyl Dextrorphan-d3

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